6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18718005
InChI: InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C15H17ClN4
Molecular Weight: 288.77 g/mol

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC18718005

Molecular Formula: C15H17ClN4

Molecular Weight: 288.77 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile -

Specification

Molecular Formula C15H17ClN4
Molecular Weight 288.77 g/mol
IUPAC Name 6-amino-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile
Standard InChI InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20)
Standard InChI Key HSGWLLOJRBDULE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N

Introduction

Chemical Structure and Key Features

The quinoline scaffold provides a planar aromatic core, which is critical for interactions with biological targets. The substituents contribute to the compound’s reactivity and physicochemical properties:

  • Neopentylamino group (C(CH3_3)3_3): A bulky, lipophilic substituent that enhances solubility in organic solvents and may influence membrane permeability .

  • Amino group (-NH2_2): A nucleophilic site capable of hydrogen bonding or further functionalization (e.g., acylation or alkylation) .

  • Chlorine atom (-Cl): Electron-withdrawing, modulating the electronic environment of the quinoline ring and potential for metabolic activation .

  • Carbonitrile group (-CN): A versatile functional group for forming derivatives (e.g., amides, thioamides) via nucleophilic substitution .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15_{15}H17_{17}ClN4_4
Molecular Weight (g/mol)288.77
CAS Number2064105-70-8
Purity>97%
CompoundSubstituentsMolecular Weight (g/mol)Key ActivitySource
6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrileNeopentylamino, Cl, NH2_2, CN288.77Hypothetical Cot modulation
6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrileFluorophenylamino, Cl, NH2_2, CN347.17Anticancer (in vitro)
6-Chloro-4-(dimethylamino)quinoline-2-carbonitrileDimethylamino, Cl, CN231.68Antimicrobial (reported)

Research Gaps and Future Directions

  • Biological Profiling: Systematic in vitro/in vivo studies are needed to confirm efficacy as a Cot modulator or antimicrobial agent.

  • Structure-Activity Relationships (SAR): Variations in substituents (e.g., replacing neopentyl with smaller alkyl groups) could optimize activity .

  • Metabolic Stability: The chlorine and carbonitrile groups may influence pharmacokinetics; stability studies are critical .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator